Spirapril (hydrochloride)

ACE inhibition enzymology IC50 determination

Spirapril HCl is distinguished by dual renal/hepatic elimination (67% fecal excretion) and the longest half-life among ACE inhibitors (30–35 h), eliminating dose adjustment in renal impairment. Its active metabolite spiraprilat is a non-competitive ACE inhibitor (Ki=0.74 nM). Fixed 6 mg once-daily dosing achieves superior trough DBP reduction (-14.7 mmHg, trough-to-peak ratio 84%) vs titrated enalapril. Ideal for renal-impaired hypertension, diabetic nephropathy, or cardiovascular outcome studies where simplified logistics and stable 24 h BP control are critical.

Molecular Formula C22H31ClN2O5S2
Molecular Weight 503.1 g/mol
Cat. No. B12430940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirapril (hydrochloride)
Molecular FormulaC22H31ClN2O5S2
Molecular Weight503.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl
InChIInChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17?,18-;/m0./s1
InChIKeyCLDOLNORSLLQDI-QDRZTAJBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spirapril Hydrochloride Procurement Guide: A Non-Sulfhydryl ACE Inhibitor Prodrug with Dual Elimination and Extended Half-Life


Spirapril hydrochloride is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug that is converted hepatically to the active diacid metabolite spiraprilat following oral administration [1]. It is indicated for the treatment of hypertension and has been evaluated in congestive heart failure [2]. Unlike the majority of ACE inhibitors, spirapril is characterized by dual renal and hepatic elimination pathways and an exceptionally long elimination half-life of approximately 30 to 35 hours [3]. These pharmacokinetic features confer distinct handling advantages in patients with renal impairment, setting it apart from predominantly renally cleared agents such as enalapril, lisinopril, and captopril [4].

Why Spirapril Hydrochloride Cannot Be Directly Substituted with Other ACE Inhibitors in Research and Clinical Practice


Substitution of spirapril with other ACE inhibitors without rigorous justification is scientifically unsound due to fundamental differences in elimination pathways, terminal half-life, and metabolic activation. Most ACE inhibitors—including enalapril, lisinopril, and captopril—are eliminated predominantly via renal excretion, leading to drug accumulation and necessitating dose adjustment in renal impairment [1]. In contrast, spirapril undergoes both renal and hepatic clearance, with 67% of an intravenous dose excreted in the feces, a metabolic fate that differs markedly from enalapril and captopril [2]. Furthermore, spirapril possesses the longest terminal half-life among clinically available ACE inhibitors at 30–35 hours, compared to approximately 11 hours for enalaprilat, 12 hours for lisinopril, and 2 hours for captopril [3]. These pharmacokinetic disparities preclude simple interchangeability without altering dosing regimens and therapeutic expectations. Additionally, spiraprilat exhibits non-linear terminal-phase disposition and a non-competitive ACE inhibition mechanism (Ki = 0.74 nM), whereas many other ACE inhibitors act via competitive inhibition, potentially influencing pharmacodynamic profiles [4]. The evidence compiled in Section 3 substantiates these differentiating features quantitatively.

Spirapril Hydrochloride Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation Data


Enzyme Inhibition Potency: Spiraprilat IC50 0.8 nM vs. Enalaprilat IC50 1.94 nM in Rabbit Lung ACE Assay

In vitro ACE inhibition assays demonstrate that spiraprilat, the active metabolite of spirapril, exhibits an IC50 of 0.8 nM against rabbit lung ACE using the synthetic substrate hippuryl-histidyl-leucine, a value that indicates approximately 2.4-fold greater potency than enalaprilat, which has a reported IC50 of 1.94 nM [1]. Furthermore, the diacid form displays a Ki of 0.74 nM in a non-competitive inhibition mode [2]. In anesthetized rats, intravenous administration of spirapril and its diacid analog was more potent than enalapril and enalaprilat, respectively, with ID50 values of 16 μg/kg for spirapril and 8 μg/kg for spiraprilat [1].

ACE inhibition enzymology IC50 determination pharmacology

Clinical Antihypertensive Efficacy: Spirapril 6 mg Achieves Greater DBP Reduction than Titrated Enalapril 5-20 mg at Trough

In a randomized, double-blind, placebo-controlled clinical trial involving 251 patients with mild-to-moderate hypertension, spirapril administered as a fixed 6 mg once-daily dose produced significantly greater reductions in sitting diastolic blood pressure (DBP) compared to individually titrated enalapril (5–20 mg once daily) [1]. At peak effect (2–4 hours post-dose), DBP decreased by -17.4 mmHg with spirapril versus -14.8 mmHg with enalapril. At trough (24–26 hours post-dose), DBP decreased by -14.7 mmHg with spirapril versus -12.4 mmHg with enalapril [1][2]. Both trough/peak DBP ratios were similar (84% for spirapril vs. 82% for enalapril), but absolute DBP reductions were consistently greater for spirapril at both time points [1].

hypertension clinical trial blood pressure trough-to-peak ratio

Elimination Half-Life: Spiraprilat 30-35 Hours vs. Enalaprilat 11 Hours and Captopril 2 Hours

Spiraprilat, the active metabolite of spirapril, exhibits a terminal elimination half-life of 30–35 hours, which is the longest among clinically available ACE inhibitors [1][2]. This contrasts with enalaprilat (11 hours), lisinopril (12 hours), quinaprilat (3 hours), and captopril (2 hours) [3]. The extended half-life is attributable to the biphasic disposition of spiraprilat, with an initial half-life of approximately 2 hours and a terminal half-life of 35 hours following intravenous administration [4]. This prolonged pharmacokinetic profile supports reliable once-daily dosing and minimizes fluctuations in plasma concentrations between doses.

pharmacokinetics half-life elimination once-daily dosing

Renal Impairment Handling: No Clinically Relevant Accumulation Despite 5-6 Fold AUC Increase

In patients with severe renal impairment (creatinine clearance <20 mL/min), the AUC of spiraprilat increased 5- to 6-fold compared to patients with normal renal function, yet no evidence of drug accumulation was observed upon transition from single to multiple dosing [1]. This contrasts with predominantly renally cleared ACE inhibitors such as enalapril and lisinopril, which exhibit significant accumulation and require dose reduction in renal impairment [2]. The dual renal and hepatic elimination of spirapril—with 67% of an intravenous dose excreted in the feces, unlike captopril and enalapril which are primarily renally excreted—provides an alternative clearance pathway when renal function is compromised [3]. Consequently, spirapril can be administered without dosage adjustment in patients with renal impairment [4].

renal impairment pharmacokinetics dual elimination drug accumulation

Non-Sulfhydryl Structure vs. Zofenopril: Attenuated Post-MI Remodeling with Comparable Efficacy but Distinct Chemical Class

In a comparative study of rats with experimental myocardial infarction-induced congestive heart failure, chronic treatment with spirapril (2–2.5 mg/kg/day) and zofenopril (12–15 mg/kg/day) both significantly attenuated left ventricular cavity volume increase and reduced total heart and lung weight compared to untreated controls [1]. There were no significant differences between the two ACE inhibitors in any measured parameter of cardiac remodeling, indicating comparable efficacy [1]. However, spirapril lacks a sulfhydryl group, whereas zofenopril is a sulfhydryl-containing ACE inhibitor [1]. The absence of the sulfhydryl moiety in spirapril may confer a different adverse effect profile, as sulfhydryl-containing agents like captopril are associated with higher incidences of rash, taste disturbance, and neutropenia [2].

myocardial infarction cardiac remodeling sulfhydryl group heart failure

Spirapril Hydrochloride: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Hypertension Clinical Trials Requiring Fixed-Dose, Once-Daily Regimens with Superior Trough Control

Spirapril is optimally suited for hypertension clinical trials where a fixed, non-titrated 6 mg once-daily dose is desirable. Evidence demonstrates that spirapril 6 mg QD achieves superior diastolic blood pressure reduction at trough (-14.7 mmHg) compared to individually titrated enalapril (5–20 mg QD; -12.4 mmHg), with a favorable trough-to-peak ratio of 84% [8]. The 30–35 hour half-life of spiraprilat ensures stable 24-hour blood pressure control, minimizing the risk of nocturnal breakthrough hypertension and reducing variability in ambulatory blood pressure monitoring endpoints [9]. This simplifies trial logistics by eliminating the need for dose titration and multiple tablet strengths.

Studies in Renally Impaired or Diabetic Nephropathy Populations

Spirapril is uniquely appropriate for investigations involving patients with renal impairment or diabetic nephropathy. Unlike most ACE inhibitors that require dose reduction when creatinine clearance falls below 30 mL/min, spirapril can be administered without dosage adjustment due to its dual renal and hepatic elimination pathways [8][9]. Pharmacokinetic data confirm that despite a 5- to 6-fold increase in spiraprilat AUC in severe renal impairment, no drug accumulation occurs upon multiple dosing [10]. This property reduces protocol complexity and eliminates the need for renal function-stratified dosing cohorts, making spirapril a pragmatic choice for studies in chronic kidney disease or diabetic nephropathy populations.

Long-Term Cardiovascular Outcome Trials and Post-Myocardial Infarction Remodeling Studies

Spirapril is well-suited for long-term cardiovascular outcome trials and studies of post-myocardial infarction ventricular remodeling. Preclinical evidence demonstrates that spirapril significantly attenuates left ventricular cavity volume increase, reduces total heart weight, and decreases pulmonary congestion in a rat model of myocardial infarction-induced heart failure, with efficacy comparable to zofenopril [8]. The non-sulfhydryl structure of spirapril, in contrast to sulfhydryl-containing agents like zofenopril and captopril, may confer a more favorable long-term tolerability profile with respect to rash, taste disturbance, and hematological effects [9]. The extended half-life and once-daily dosing facilitate long-term adherence in outcome trials spanning months to years.

Pharmacokinetic and Drug-Drug Interaction Studies Requiring Predictable Non-Linear Disposition

Spirapril is a valuable probe compound for pharmacokinetic investigations involving non-linear drug disposition and dual-route elimination. Spirapril itself exhibits linear pharmacokinetics across the 6–50 mg dose range, whereas the active metabolite spiraprilat displays non-linear terminal-phase disposition [8]. Spirapril has been shown to have no clinically relevant drug interactions with glibenclamide, diclofenac, cimetidine, rifampicin, hydrochlorothiazide, nicardipine, or digoxin [9][10]. These characteristics make spirapril an ideal candidate for studies examining the interplay between hepatic and renal clearance mechanisms, as well as for combination therapy protocols where predictable pharmacokinetics are essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spirapril (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.